An In-depth Technical Guide to Octyltriethoxysilane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Octyltriethoxysilane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltriethoxysilane (OTES) is an organosilicon compound widely utilized as a surface modifying agent and coupling agent.[1] Its bifunctional nature, possessing a reactive triethoxysilyl group and a non-reactive octyl group, allows for the formation of stable bonds with inorganic substrates while presenting a hydrophobic alkyl surface. This guide provides a comprehensive overview of the chemical properties, structure, and reaction mechanisms of octyltriethoxysilane, along with detailed experimental protocols for its application in surface modification.
Chemical Structure and Identification
Octyltriethoxysilane is a monomeric, medium-chain alkylfunctional silane (B1218182).[2] The molecule consists of a central silicon atom bonded to a C8 alkyl chain (the octyl group) and three ethoxy groups (-OCH2CH3).[3]
IUPAC Name: triethoxy(octyl)silane[4] CAS Number: 2943-75-1[4] Molecular Formula: C14H32O3Si[4][5]
Physicochemical Properties
The physical and chemical properties of octyltriethoxysilane are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 276.49 g/mol | [1][4] |
| Appearance | Colorless to very faint yellow liquid | [1] |
| Odor | Mild, alcohol-like | [6][7] |
| Density | 0.880 g/cm³ at 25°C | [1][8] |
| Boiling Point | 245 °C | [1] |
| 84-85 °C at 0.5 mm Hg | [6][8] | |
| Melting Point | < -40 °C | [1][6] |
| Flash Point | 110 °C / 210-248 °F | [1][7][8] |
| Refractive Index | 1.417 at 20°C | [1][8] |
| Viscosity | 1.9 cSt | [1] |
| Solubility | Soluble in various organic solvents. Reacts with water. | [1][6] |
| Vapor Pressure | 0.1 hPa at 20 °C | [6] |
Reaction Mechanisms: Hydrolysis and Condensation
The utility of octyltriethoxysilane in surface modification is primarily due to its ability to undergo hydrolysis and condensation reactions.[2] These reactions lead to the formation of a stable, hydrophobic self-assembled monolayer (SAM) on hydroxylated surfaces.
The overall process can be described in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the silane react with water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct.[9][10] This reaction can be catalyzed by either an acid or a base.[11]
-
Condensation: The newly formed silanol groups can then react in two ways:
The following diagram illustrates the hydrolysis and condensation pathway of octyltriethoxysilane.
Caption: Reaction pathway of octyltriethoxysilane from hydrolysis to surface condensation.
Experimental Protocols
Surface Modification of Glass Substrates
This protocol details a solution-based deposition method for creating a hydrophobic surface on glass substrates using octyltriethoxysilane.
1. Materials and Equipment:
-
n-Octyltriethoxysilane
-
Anhydrous Ethanol (reagent grade)
-
Deionized Water
-
Acetic Acid
-
Glass substrates (e.g., microscope slides)
-
Beakers
-
Sonicator
-
Oven
-
Desiccator or source of dry nitrogen
-
Goniometer for contact angle measurement (for characterization)
2. Substrate Preparation (Cleaning):
-
Place the glass substrates in a beaker.
-
Add a cleaning solution (e.g., a detergent solution in deionized water). For more rigorous cleaning, Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution in a fume hood.
-
Sonicate the substrates in the cleaning solution for 15-20 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in deionized water for another 15 minutes to remove any residual cleaning solution.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour. This step ensures a dry surface and activates the surface hydroxyl groups.
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen before use.
3. Silanization Procedure (Solution Deposition):
-
Prepare a 95% ethanol / 5% deionized water solution (by volume).
-
Adjust the pH of the aqueous ethanol solution to 4.5-5.5 using acetic acid.
-
Add octyltriethoxysilane to the pH-adjusted solvent with stirring to a final concentration of 2% (v/v).
-
Allow the solution to stir for at least 5 minutes to facilitate the hydrolysis of the ethoxy groups.
-
Immerse the cleaned and dried glass substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60°C) for 1 hour.
-
After the reaction, remove the substrates from the solution and rinse them with anhydrous ethanol to remove any unreacted silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the condensation and covalent bonding of the silane to the surface.
-
Allow the substrates to cool to room temperature before characterization.
4. Characterization of the Hydrophobic Surface:
-
Water Contact Angle Measurement: This is a primary method to quantify the hydrophobicity of the modified surface. A goniometer is used to measure the angle between a water droplet and the surface. A contact angle greater than 90° indicates a hydrophobic surface. For octyltriethoxysilane modified surfaces, contact angles in the range of 150-170° can be achieved.[2]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to confirm the presence of the octyltriethoxysilane coating by analyzing the elemental composition of the surface, specifically detecting the presence of silicon and an increased carbon-to-silicon ratio.
The following diagram outlines the experimental workflow for surface modification.
Caption: Step-by-step workflow for the surface modification of substrates with octyltriethoxysilane.
Safety and Handling
Octyltriethoxysilane is considered a hazardous chemical.[12][13] It can cause skin and serious eye irritation.[12][13] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] This compound reacts with water and moisture in the air, liberating ethanol.[15]
Conclusion
Octyltriethoxysilane is a versatile organosilane that is highly effective for creating hydrophobic surfaces on a variety of inorganic substrates. Understanding its chemical properties, structure, and reaction mechanisms is crucial for its successful application. The provided experimental protocols offer a starting point for researchers and scientists to utilize octyltriethoxysilane in their work, with the potential for adaptation to specific needs in drug development and other advanced material applications. Proper safety precautions must be observed when handling this chemical.
References
- 1. Supplier of N-OCTYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 2. OCTYLTRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 3. n-Octyltriethoxysilane, cas:2943-75-1 Hengda Chemical [hengdasilane.com]
- 4. Octyltriethoxysilane | C14H32O3Si | CID 76262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Octyltriethoxysilane [webbook.nist.gov]
- 6. Triethoxyoctylsilane | 2943-75-1 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. silicorex.com [silicorex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. cfmats.com [cfmats.com]
- 15. gelest.com [gelest.com]
